3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline
Overview
Description
m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- is an organic compound that belongs to the class of methoxy-containing aniline derivatives. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation . This compound is one of three isomers of the methoxy-containing aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- typically involves the reaction of m-Anisidine with 3-(p-Methoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of oxidative enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- o-Anisidine
- p-Anisidine
- 3-(p-Methoxyphenyl)propionic acid
Uniqueness
m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its isomers and related compounds. Its methoxy and propoxy groups provide unique sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
107276-40-4 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline |
InChI |
InChI=1S/C17H21NO4/c1-19-14-5-7-15(8-6-14)21-10-3-11-22-16-9-4-13(18)12-17(16)20-2/h4-9,12H,3,10-11,18H2,1-2H3 |
InChI Key |
CMOWKACUQPBKIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
107276-40-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(3-(p-methoxyphenoxy)propoxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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